molecular formula C13H10BrCl B7998960 3-Bromo-3'-chloro-2'-methylbiphenyl

3-Bromo-3'-chloro-2'-methylbiphenyl

Cat. No.: B7998960
M. Wt: 281.57 g/mol
InChI Key: GXEJNQPYMBSXBS-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-2’-methylbiphenyl: is an organic compound belonging to the biphenyl family, characterized by the presence of bromine, chlorine, and methyl substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-2’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The process involves the following steps:

Industrial Production Methods: Industrial production of 3-Bromo-3’-chloro-2’-methylbiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chloro-2’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various biphenyl derivatives with different functional groups, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 3-Bromo-3’-chloro-2’-methylbiphenyl exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal catalysts and facilitating catalytic reactions. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are crucial for the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: Compared to these similar compounds, 3-Bromo-3’-chloro-2’-methylbiphenyl has a unique structural arrangement with both bromine and chlorine atoms on the biphenyl ring, along with a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-(3-bromophenyl)-3-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEJNQPYMBSXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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